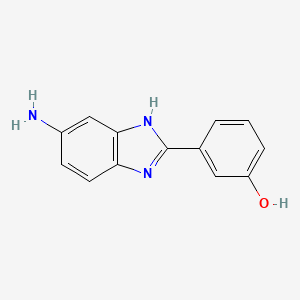

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-amino-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULADCLDYBHCFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356825 | |

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436100-00-4 | |

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5 Amino 1h Benzoimidazol 2 Yl Phenol and Its Structural Analogues

Conventional Synthetic Routes to Benzimidazole-Phenol Compounds

Conventional methods for the synthesis of benzimidazole (B57391) derivatives, including those with phenol (B47542) moieties, have been well-established for decades. These routes typically involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, often under acidic conditions and with heating.

Condensation Reactions with o-Phenylenediamines and Aldehyde/Carboxylic Acid Derivatives

The most fundamental and widely used method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, acid chloride, or nitrile) under acidic conditions and often at high temperatures. Alternatively, an aldehyde can be used in the presence of an oxidizing agent.

For the synthesis of benzimidazole-phenol compounds, this would typically involve the reaction of an o-phenylenediamine with a hydroxy-substituted benzoic acid or benzaldehyde. For instance, the reaction of o-phenylenediamine with 3-hydroxybenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield 2-(3-hydroxyphenyl)-1H-benzimidazole. Similarly, reacting o-phenylenediamine with 3-hydroxybenzaldehyde in the presence of an oxidizing agent can also produce the desired benzimidazole core. The reaction is versatile and can be adapted for various substituted starting materials.

A typical procedure involves heating a mixture of the o-phenylenediamine and the carboxylic acid in a high-boiling solvent or with a dehydrating agent. The reaction proceeds through the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. The choice of acid catalyst and reaction conditions can significantly influence the yield and purity of the product.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine, 3-Hydroxybenzoic acid | Polyphosphoric acid, heat | 2-(3-Hydroxyphenyl)-1H-benzimidazole | Varies | General Method |

| o-Phenylenediamine, 3-Hydroxybenzaldehyde | Ammonium chloride, CHCl3, room temp. | 2-(3-Hydroxyphenyl)-1H-benzimidazole | up to 94% | nih.gov |

| o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric acid, microwave | 2-(4-Aminophenyl)benzimidazole | 89.5% | researchgate.net |

Multi-step Syntheses for Specific Substituted Benzimidazoles

To achieve the specific substitution pattern of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a multi-step synthesis is often necessary. A common strategy involves the synthesis of a nitro-substituted benzimidazole precursor, followed by the reduction of the nitro group to an amine.

A plausible route begins with the condensation of 4-nitro-1,2-phenylenediamine with 3-hydroxybenzaldehyde. This reaction yields 2-(3-hydroxyphenyl)-5-nitro-1H-benzimidazole. The condensation is typically carried out by refluxing the reactants in a suitable solvent, often with an oxidizing agent like sodium metabisulfite to facilitate the cyclization.

The subsequent step involves the reduction of the nitro group at the 5-position of the benzimidazole ring to an amino group. This transformation can be achieved using various reducing agents. A common and efficient method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol under a hydrogen atmosphere. Other reducing systems, such as tin(II) chloride (SnCl2) in hydrochloric acid or zinc dust in the presence of a proton source, can also be effective. This two-step approach allows for the specific introduction of the amino group at the desired position.

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 4-Nitro-1,2-phenylenediamine, 3-Hydroxybenzaldehyde | Dimethoxyethane, reflux with sodium metabisulfite | 2-(3-Hydroxyphenyl)-5-nitro-1H-benzimidazole | scholarsresearchlibrary.com |

| 2-(3-Hydroxyphenyl)-5-nitro-1H-benzimidazole | Zn/NaHSO3 in water, 100°C | This compound | pcbiochemres.com |

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols for Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. mdpi.com

The synthesis of benzimidazole derivatives is particularly well-suited for microwave assistance. The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be carried out rapidly and efficiently under microwave irradiation, often in the absence of a solvent or using environmentally benign solvents like water or ethanol. mdpi.com For example, the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid can be completed in just 10 minutes under microwave irradiation, with a high yield of 89.5%. researchgate.net This represents a significant improvement over traditional methods that often require prolonged heating. The use of catalysts, such as erbium(III) triflate (Er(OTf)3), can further enhance the efficiency and selectivity of microwave-assisted benzimidazole synthesis, allowing for the preparation of a diverse range of derivatives in short reaction times and with excellent yields. mdpi.comnih.gov

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric acid, Microwave (80 W) | 10 min | 89.5% | researchgate.net |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1 mol%), Microwave (60°C) | 5 min | High | mdpi.comnih.gov |

| o-Phenylenediamine, Glycine | HCl, Microwave (119-280 W) | Intermittent irradiation | 56-77% | google.com |

Fragment-Based Synthesis Strategies

Fragment-based drug design (FBDD) is a powerful approach in medicinal chemistry for the discovery of lead compounds. While primarily a drug discovery strategy, the principles of fragment-based approaches can also be applied to the synthesis of complex molecules. In the context of synthesizing this compound and its analogs, a fragment-based synthetic strategy would involve the coupling of pre-synthesized molecular fragments that correspond to different parts of the target molecule.

For instance, one could envision a strategy where a 5-aminobenzimidazole core is synthesized separately and then coupled with a 3-hydroxyphenyl fragment. This could involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to form the C-C or C-N bond between the benzimidazole core and the phenyl ring. While specific examples for the synthesis of this compound using a purely fragment-based synthetic approach are not extensively documented in the provided search results, the modular nature of such a strategy offers a versatile platform for creating a library of analogs by varying the individual fragments.

Preparation of Amino-Functionalized Benzimidazole Derivatives

The synthesis of amino-functionalized benzimidazoles is of significant interest due to the prevalence of the amino group in bioactive molecules. As previously discussed, a common and effective method for introducing an amino group onto the benzimidazole ring is through the reduction of a corresponding nitro-substituted precursor.

The synthesis of 2-aminobenzimidazoles represents another important class of amino-functionalized derivatives. These can be prepared by reacting o-phenylenediamine with cyanogen bromide or cyanamide. The resulting 2-aminobenzimidazole can then be further functionalized. For instance, a one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles starts from 2-aminobenzimidazoles which are reacted with an aromatic aldehyde and an isocyanide under microwave irradiation. acs.org

Furthermore, direct condensation of o-phenylenediamine with amino acids provides a straightforward route to 2-alkylamino- and 2-arylaminobenzimidazoles. For example, the reaction of o-phenylenediamine with L-tyrosine can afford 4-(2-amino-2-(1H-benzo[d]imidazol-2-yl)ethyl)phenol. orientjchem.org These methods provide versatile entries into a wide range of amino-substituted benzimidazole derivatives.

| Precursor/Reactants | Reagents/Conditions | Product | Reference |

| 2-(3-Hydroxyphenyl)-5-nitro-1H-benzimidazole | Catalytic Hydrogenation (e.g., Pd/C, H2) or Metal/Acid (e.g., SnCl2/HCl) | This compound | General Method |

| o-Phenylenediamine, L-Tyrosine | Toluene, reflux | 4-(2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethyl)phenol | orientjchem.org |

| 2-Aminobenzimidazoles, Aromatic aldehyde, Isocyanide | Microwave irradiation | Imidazo[1,2-a]benzimidazoles | acs.org |

Synthesis of 5-Amino-1H-benzo[d]imidazole-2-thiol Derivatives

A common strategy for synthesizing derivatives of the benzimidazole scaffold involves a multi-step reaction sequence starting from readily available materials. One established route to 5-amino-1H-benzo[d]imidazole-2-thiol follows a linear progression involving nitration, reduction, and cyclization steps. nih.govnih.govacs.org

The synthesis begins with the reduction of 2-nitroaniline to yield benzene-1,2-diamine. acs.org This intermediate is then cyclized using carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol. acs.org Subsequently, the benzimidazole ring undergoes nitration to produce 5-nitro-1H-benzo[d]imidazole-2-thiol, which is then reduced to the key intermediate, 5-amino-1H-benzo[d]imidazole-2-thiol. nih.govnih.govacs.org This amino-functionalized thiol serves as a versatile precursor for further modifications. For instance, it can be reacted with various aromatic aldehydes to generate a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, also known as Schiff bases. nih.govnih.gov

The general synthetic pathway is outlined below:

Scheme 1: Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

A graphical representation of the multi-step synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol derivatives.

The structures of the resulting compounds are typically confirmed using spectroscopic methods such as ESI-HRMS, ¹H NMR, and ¹³C NMR. acs.org For example, in the ¹H NMR spectra of the final Schiff base derivatives, characteristic signals for the thiol and amine protons (-SH, -NH-) appear in the range of δ 12.479–12.688 ppm, while the imine proton (-N=CH-) resonates between δ 8.396–8.965 ppm. nih.gov

Introduction of Amino Groups into Benzimidazole Scaffolds

The introduction of amino groups onto the benzimidazole framework is a critical step in the synthesis of compounds like this compound. Various methods have been developed to achieve this, ranging from classical nitration-reduction sequences to more modern transition-metal-catalyzed amination reactions.

One of the most traditional and widely used methods is the nitration of the benzimidazole ring followed by the reduction of the nitro group to an amino group, as described in the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol. acs.org Another approach involves utilizing isocyanide-based multi-component reactions (IMCRs), such as the Ugi four-component condensation (Ugi-4CC). nih.gov This method uses a masked internal amine, like 2-(N-Boc-amino)-phenyl-isocyanide, which, after the initial reaction, can be deprotected and cyclized to form the benzimidazole ring with the amino functionality incorporated. nih.gov

Modern synthetic chemistry also employs transition metal-catalyzed reactions for C-H amination. For instance, palladium(II)-catalyzed C-H arylation followed by aerobic oxidative C-H amination has been used to create fused benzimidazole systems. nih.gov Similarly, copper-catalyzed C-H amination of benzoxazoles, a related heterocyclic system, demonstrates the potential of such methods for creating C-N bonds efficiently. beilstein-journals.org The Buchwald-Hartwig amination has also been successfully utilized for the construction of the benzimidazole nucleus, where a successive amination/imination is followed by an acid-catalyzed ring closure. acs.org Furthermore, iodine-promoted oxidative C-H amination reactions provide a metal-free alternative for synthesizing tricyclic fused benzimidazoles. acs.org

Amino acids themselves can serve as precursors for aminomethyl-benzimidazoles through solvent-free melting methods with o-phenylenediamines, offering a direct route to certain amino-functionalized derivatives. researchgate.net

| Method | Description | Key Reagents/Conditions | Reference |

| Nitration-Reduction | Nitration of the benzimidazole ring followed by reduction of the nitro group. | HNO₃/H₂SO₄, then SnCl₂/HCl or H₂/Pd-C | acs.org |

| Ugi-4CC | Multi-component reaction using a masked amine on an isocyanide. | 2-(N-Boc-amino)-phenyl-isocyanide, amine, carbonyl, carboxylic acid | nih.gov |

| Buchwald-Hartwig Amination | Successive amination/imination followed by acid-catalyzed ring closure. | Palladium catalyst, ligand, base | acs.org |

| Oxidative C-H Amination | Direct formation of a C-N bond on the benzimidazole scaffold. | Pd(II) catalyst, oxidant (air); or Iodine promoter | nih.govacs.org |

| Condensation with Amino Acids | Direct condensation of o-phenylenediamines with amino acids. | Solvent-free melting | researchgate.net |

| A table summarizing various methods for introducing amino groups into benzimidazole scaffolds. |

Derivatization Strategies for Enhancing Molecular Diversity

To explore the chemical space and generate a wide range of structurally diverse compounds, the core this compound structure can be subjected to various derivatization reactions. These strategies include creating Mannich bases and forming metal complexes.

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and it is frequently employed to synthesize derivatives of benzimidazoles, particularly those containing a phenolic group. researchgate.nettandfonline.com This reaction involves the condensation of a compound with an active hydrogen atom (like a phenol), formaldehyde, and a primary or secondary amine. impactfactor.org The resulting products, known as Mannich bases, incorporate an aminoalkyl chain, which can enhance properties such as aqueous solubility. researchgate.netscielo.br

In the context of benzimidazole-phenols, the phenolic -OH group directs the aminomethylation, typically to the ortho position. tandfonline.com For example, 4-(1H-benzimidazol-2-yl)phenol can be reacted with formaldehyde and various secondary amines (such as dimethylamine, diethylamine, pyrrolidine, or piperidine) to yield a series of 4-(1H-benzo[d]imidazol-2-yl)-2-[(substituted-amine)methyl]phenol derivatives. researchgate.net The reaction can be carried out under reflux in solvents like acetonitrile or via microwave irradiation. tandfonline.comimpactfactor.org

The general scheme for the synthesis of phenolic Mannich bases of benzimidazole is as follows:

Scheme 2: Synthesis of Phenolic Benzimidazole Mannich Bases

A simplified representation of the Mannich reaction on a benzimidazole-phenol scaffold.

The synthesis of these derivatives is confirmed by standard analytical techniques. For instance, the formation of the methylene bridge and the incorporation of the amine are readily identified in ¹H NMR and ¹³C NMR spectra. scielo.br This strategy has been used to generate extensive libraries of compounds for various research applications. researchgate.netnih.govchitkara.edu.in

| Starting Material | Amine Used | Reaction Conditions | Product Type | Reference |

| 4-(1H-benzimidazol-2-yl)phenol | Dimethylamine | Acetonitrile, reflux | 2-((Dimethylamino)methyl)-4-(1H-benzimidazol-2-yl)phenol | tandfonline.com |

| 4-(1H-benzimidazol-2-yl)phenol | Morpholine | Acetonitrile, microwave | 4-(1H-benzimidazol-2-yl)-2-(morpholinomethyl)phenol | tandfonline.com |

| 2-Phenyl-5-benzimidazole sulfonic acid | Piperazine, Piperidine, etc. | Reflux condensation | N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid | scielo.br |

| 2-Substituted Benzimidazoles | Secondary amines | Ethanol, reflux | N-Mannich bases | nih.gov |

| A table showcasing examples of Mannich base synthesis with benzimidazole cores. |

The benzimidazole scaffold, particularly when functionalized with donor atoms like the nitrogen of the imidazole (B134444) ring and the oxygen of a phenolic group, acts as an excellent chelating ligand for various metal ions. mdpi.comnih.gov The formation of metal complexes represents a significant strategy for diversifying the properties of the parent organic molecule. royalsocietypublishing.org

Benzimidazole derivatives can coordinate with a wide range of transition metals, including copper(II), cobalt(II), zinc(II), nickel(II), and silver(I), as well as lanthanide(III) ions. mdpi.comnih.govroyalsocietypublishing.org The ligand typically coordinates to the metal center through the iminic nitrogen atom of the benzimidazole ring and the deprotonated phenolic oxygen atom. nih.govuobaghdad.edu.iq This coordination is confirmed by spectroscopic shifts, for example, in FT-IR spectra, where a shift in the ν(C=N) stretching vibration of the benzimidazole ring is observed upon complexation. nih.govmdpi.com

The synthesis of these complexes is generally straightforward, often involving the reaction of the benzimidazole ligand with a corresponding metal salt in a suitable solvent like methanol or DMSO. nih.gov The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 or 2:1 (ligand:metal). mdpi.comnih.gov For instance, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol has been used to synthesize complexes with Co(II), Cu(II), Ni(II), and Fe(II). nih.gov Similarly, 2-(1H-benzo[d]imidazol-2-yl)-phenol has been complexed with a series of lanthanide ions. nih.gov

The resulting coordination compounds exhibit distinct properties from the free ligands, and their structures are often elucidated using a combination of spectroscopic methods (FT-IR, UV-Vis, NMR, ESI-MS), elemental analysis, and sometimes X-ray crystallography. mdpi.comroyalsocietypublishing.orgnih.gov

| Ligand | Metal Ion(s) | Coordination Atoms | Resulting Complex Example | Reference |

| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | Co(III), Cu(II) | Imine Nitrogen, Phenolic Oxygen | [Co(HBMF)₂(Cl)] | mdpi.com |

| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Imidazole Nitrogen, Phenolic Oxygen | Bis-benzimidazole derivative complexes | royalsocietypublishing.org |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Co(II), Cu(II), Ni(II), Fe(II) | Imidazole Nitrogen, Phenolic Oxygen | Metal complexes of the title ligand | nih.gov |

| 2-(1H-benzo[d]imidazol-2-yl)-phenol | Lanthanide(III) ions | Imine Nitrogen, Phenolic Oxygen | [Ln(Bzp1)₂(NO₃)₃] | nih.gov |

| A table illustrating metal complexation with various benzimidazole-phenol type ligands. |

Spectroscopic and Structural Characterization of 3 5 Amino 1h Benzoimidazol 2 Yl Phenol Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups present within a molecule by analyzing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the compound, revealing the presence of its characteristic functional groups.

For 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, the FT-IR spectrum is expected to display several key absorption bands. The presence of the hydroxyl (-OH) group from the phenol (B47542) ring and the amine (-NH) and imine (-N-H) groups from the benzimidazole (B57391) moiety would result in broad absorption bands in the high-frequency region, typically between 3200 and 3600 cm⁻¹. docbrown.info The breadth of these peaks is due to intermolecular hydrogen bonding.

Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. mdpi.com The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the imidazole (B134444) ring are expected to produce strong absorptions in the 1440 to 1680 cm⁻¹ range. docbrown.infolibretexts.org Furthermore, C-O stretching vibrations from the phenolic group would be observed between 1140 and 1410 cm⁻¹. docbrown.info The region below 1000 cm⁻¹ would contain bands related to C-H bending vibrations, which are useful for identifying the substitution pattern on the aromatic rings. libretexts.org

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching, H-bonded | 3200 - 3550 (broad) |

| N-H (Amine/Imidazole) | Stretching, H-bonded | 3200 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C and C=N | Stretching | 1440 - 1680 |

| C-O (Phenol) | Stretching | 1140 - 1410 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is dependent on its local electronic environment. For this compound, distinct signals are expected for the protons of the benzimidazole and phenol rings. Protons on aromatic rings typically resonate in the δ 6.5–8.5 ppm region. rsc.orgrsc.org

The protons of the phenol ring are expected to show specific splitting patterns depending on their position relative to the hydroxyl and benzimidazole substituents. Similarly, the three protons on the benzene (B151609) portion of the benzimidazole ring will exhibit characteristic chemical shifts and coupling patterns. The amine (-NH₂) protons, the imine (N-H) proton of the imidazole ring, and the hydroxyl (-OH) proton are expected to appear as broad singlets that can exchange with deuterium oxide (D₂O). Their chemical shifts can vary significantly depending on the solvent and concentration, but they are often found in the δ 4.0-6.0 ppm (for -NH₂), δ 9.0-13.0 ppm (for phenolic -OH), and δ 12.0-13.0 ppm (for imidazole N-H) ranges in a solvent like DMSO-d₆. rsc.orgorientjchem.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 9.0 - 10.0 | broad singlet |

| Imidazole N-H | 12.0 - 13.0 | broad singlet |

| Aromatic Protons | 6.5 - 8.0 | multiplet |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, each carbon atom in the aromatic rings will produce a distinct signal. Aromatic carbons typically resonate in the δ 110–160 ppm range. libretexts.orgmdpi.com

The carbon atom attached to the hydroxyl group (C-OH) is expected to have a chemical shift around δ 155-160 ppm. The carbon atom at position 2 of the benzimidazole ring (C=N) is characteristically deshielded and would likely appear downfield, potentially above δ 150 ppm. rsc.org The carbons attached to the amino group will be shifted due to the electron-donating nature of nitrogen. The remaining aromatic carbons will have chemical shifts determined by their position and the electronic effects of the various substituents. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-OH | Phenolic | 155 - 160 |

| C2 | Imidazole (N-C-N) | > 150 |

| C-NH₂ | Aromatic | 140 - 150 |

| Aromatic C | Benzene/Benzimidazole rings | 110 - 140 |

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenol and benzimidazole rings, can be investigated by combining experimental and theoretical NMR studies. beilstein-journals.orgnih.govnih.gov Computational methods, such as those employing Gauge-Independent Atomic Orbital (GIAO) calculations within Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts for different possible conformations of the molecule. nih.govnih.govresearchgate.net

By comparing the theoretically calculated chemical shifts for various rotamers with the experimentally obtained NMR data, the most probable conformation in solution can be determined. beilstein-journals.org These studies can also provide insight into the tautomeric equilibrium of the benzimidazole ring, as the N-H proton can reside on either nitrogen atom, which can influence the chemical shifts of the nearby carbon and proton atoms. beilstein-journals.orgnih.govnih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₁N₃O), the calculated molecular weight is 225.0902 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition of the molecule.

Upon ionization, the molecular ion [M]⁺• would be observed. The subsequent fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule could include:

Cleavage of the bond between the phenol and benzimidazole rings.

Loss of small, stable neutral molecules such as carbon monoxide (CO) from the phenol ring or hydrogen cyanide (HCN) from the imidazole ring.

Rearrangement reactions followed by fragmentation.

Analyzing these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the benzimidazole and amino-phenol moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound and its derivatives, LC-MS serves multiple crucial purposes, from confirming the molecular weight to assessing purity and studying metabolic pathways.

In a typical LC-MS analysis of a benzimidazole derivative, a reversed-phase high-performance liquid chromatography (HPLC) system is often employed for separation. The choice of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve a good resolution of the target compound from any impurities or starting materials.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for benzimidazole derivatives as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular weight. For this compound (molecular formula: C₁₃H₁₁N₃O), the expected exact mass of the neutral molecule is approximately 225.0902 g/mol . Therefore, in positive ion mode ESI-MS, a prominent peak would be expected at an m/z (mass-to-charge ratio) of approximately 226.0975, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) can be further utilized to obtain structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are produced, which can help in the structural elucidation of the parent molecule and its potential metabolites. For instance, in the metabolism studies of similar compounds like 2-amino-1-benzylbenzimidazole, LC-MS/MS has been instrumental in identifying metabolites formed through processes such as debenzylation and oxidation nih.gov.

While specific LC-MS/MS data for this compound is not widely published, the general methodology is well-established for the analysis of benzimidazole residues in various matrices iaea.org. The technique's high sensitivity and selectivity make it invaluable for both qualitative and quantitative analysis in drug discovery and development.

Table 1: Illustrative LC-MS Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for compound separation |

| Flow Rate | 0.5 - 1.0 mL/min |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Desolvation Temp. | 300 - 400 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. It serves as a crucial test of purity and provides empirical formula validation. For a novel compound like this compound, elemental analysis is performed to ensure that the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are in close agreement with the theoretically calculated values based on its molecular formula (C₁₃H₁₁N₃O).

The theoretical elemental composition of this compound is as follows:

Carbon (C): (13 * 12.011) / 225.24 * 100% = 69.32%

Hydrogen (H): (11 * 1.008) / 225.24 * 100% = 4.92%

Nitrogen (N): (3 * 14.007) / 225.24 * 100% = 18.65%

Oxygen (O): (1 * 15.999) / 225.24 * 100% = 7.10%

In practice, the synthesized compound is combusted in a specialized instrument, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The experimental results are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values. Such agreement provides strong evidence for the compound's proposed atomic composition and high purity. For many published syntheses of benzimidazole derivatives, elemental analysis data is a standard component of the compound's characterization researchgate.netmdpi.com.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for a Hypothetical Pure Sample of this compound

| Element | Theoretical % | Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 69.32 | 69.25 | -0.07 |

| Hydrogen (H) | 4.92 | 4.95 | +0.03 |

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This data is then used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

For benzimidazole derivatives, X-ray crystallography has been extensively used to confirm their molecular structures. For instance, the crystal structure of 2-(1H-benzimidazol-2-yl)phenol has been determined, revealing a planar molecule researchgate.net. In other substituted benzimidazoles, the dihedral angles between the benzimidazole core and its substituents are crucial conformational features that are precisely determined by this technique.

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, which are fundamental to understanding the physical properties of the solid material. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing.

Hydrogen Bonding: The presence of amino (-NH₂) and hydroxyl (-OH) groups, as well as the nitrogen atoms of the imidazole ring, makes this compound a prime candidate for extensive hydrogen bonding. The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen atom, the amino nitrogen, and the imidazole nitrogens can act as hydrogen bond acceptors. These interactions are expected to be a dominant force in the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. In the crystal structures of related phenol-substituted benzimidazoles, intermolecular O-H···N and N-H···O hydrogen bonds are commonly observed, linking molecules into supramolecular assemblies.

π-π Stacking: The planar aromatic systems of the benzimidazole core and the phenol ring can participate in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The arrangement can be face-to-face (sandwich) or offset (parallel-displaced). In many benzimidazole crystal structures, π-π stacking interactions are observed, contributing to the stability of the crystal lattice. The centroid-to-centroid distances between interacting aromatic rings are typically in the range of 3.3 to 3.8 Å.

Table 3: Common Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Description | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | O-H···N, N-H···O, N-H···N. Distances of 2.5-3.2 Å between donor and acceptor atoms. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Can be sandwich or parallel-displaced. Centroid-centroid distances of 3.3-3.8 Å. |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | H to π-centroid distances typically 2.5-2.9 Å. |

Structure Activity Relationship Sar and Rational Design Approaches for 3 5 Amino 1h Benzoimidazol 2 Yl Phenol Analogues

Impact of Substituent Modifications on Biological Activity

The biological profile of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol is intricately linked to its three core components: the 5-amino group, the 3-phenol substituent, and the central benzimidazole (B57391) scaffold. Alterations to any of these moieties can profoundly impact the compound's interaction with biological targets.

Role of Amino and Phenol (B47542) Substituents in Activity Modulation

The amino and phenol groups are not merely passive substituents; they are critical pharmacophoric features that actively participate in molecular interactions, primarily through hydrogen bonding.

The 5-Amino Group: Substitution with an amino group at the 5-position of the benzimidazole ring is a pivotal modification for conferring biological activity. This group primarily functions as a potent hydrogen bond donor. In the context of protein kinase inhibition, for example, the 5-amino group can form crucial hydrogen bonds that anchor the inhibitor within the enzyme's active site. Studies on various benzimidazole derivatives have consistently shown that the presence of a 5-amino or a related group (like a nitro group, which is often a precursor) is critical for achieving desired antiproliferative and kinase inhibitory effects nih.gov. A study on 1-acyl-2-alkylthio-1,2,4-triazolo [3,2-a]benzimidazole derivatives highlighted the importance of the amino group at the C2 position of the benzimidazole nucleus for anti-inflammatory activity nih.gov.

The 2-(3-Hydroxyphenyl) Group: The phenol moiety, and specifically its hydroxyl (-OH) group, is a classic and versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. Its placement at the meta-position (position 3) of the phenyl ring provides a distinct spatial vector for these interactions. In many kinase inhibitors, a phenol group can form essential hydrogen bonds with amino acid residues in the enzyme's hinge region or other areas of the ATP-binding pocket. The specific location of the hydroxyl group on the phenyl ring is known to significantly affect biological activity, making the meta-position of this compound a key determinant of its target interaction profile. Research has shown that an ortho phenolic substitution can also favor certain activities, such as anti-inflammatory properties mdpi.com.

Effects of Substitutions on the Benzimidazole Ring System and Peripheral Moieties

The benzimidazole ring is more than a simple scaffold; it is an "electron-rich" aromatic system whose properties can be fine-tuned by substituents nih.gov. Modifications on both the benzene (B151609) and imidazole (B134444) portions of the core, as well as on the peripheral 2-phenyl ring, are common strategies for modulating activity.

The following table summarizes the observed effects of various substitutions on the benzimidazole scaffold from different studies.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| C2 | Methylene instead of Amino | Significantly reduced anti-inflammatory activity | nih.gov |

| C2 | 2-Carboxamide | Necessary for certain kinase inhibitory activity | mdpi.com |

| C5 | Nitro (-NO2) | Pronounced CDK1/CDK5 inhibitory activity | nih.gov |

| C5 | Amino (-NH2) or Methyl (-CH3) | Loss of CDK1/CDK5 inhibitory activity | nih.gov |

| C5 | Alkylamino | Enhanced antihypertensive activity | mdpi.com |

| C6 | Electron-rich or poor groups | Modulated anti-inflammatory activity | mdpi.com |

| N1 | Bulky aromatic group | Not suitable for anti-inflammatory activity | nih.gov |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents—whether they donate or withdraw electron density from the aromatic system—is a key factor in modulating the biological activity of benzimidazole analogues.

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) are electron-donating. The presence of EDGs can increase the electron density of the benzimidazole ring system, which may enhance interactions with biological targets. For example, in the synthesis of 2-substituted benzimidazoles, aldehydes containing electron-donating groups (which are electron-rich) were found to promote certain reaction pathways, indicating their influence on the electronic character of reacting molecules beilstein-journals.org. Research on EGFR inhibitors suggests that adding EDGs can increase the capacity to bind to the target frontiersin.org.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are electron-withdrawing. EWGs decrease the electron density of the ring system. This can be beneficial for activity, often by influencing the orientation of the inhibitor in a binding pocket or by altering the pKa of nearby atoms nih.gov. In the development of topoisomerase I inhibitors, benzimidazole derivatives with EWGs capable of acting as hydrogen bond acceptors (e.g., nitro, formyl) at the 5-position showed potent activity nih.gov. However, the effect of EWGs can be target-dependent. In the case of omeprazole-like molecules, strongly electron-withdrawing groups like -NO2 on the benzimidazole ring tended to produce compounds with lower antisecretory effects nih.gov. Similarly, research on kinase inhibitors has shown that the presence of lipophilic or electron-withdrawing substituents can increase potency and selectivity nih.gov.

The conflicting results reported in the literature underscore that the impact of EDGs and EWGs is not universal but is instead highly specific to the particular biological target and the position of the substitution frontiersin.org.

Pharmacophore Identification and Lead Optimization

Rational drug design aims to move from a promising "hit" compound to a "lead" compound with improved, drug-like properties. This process involves identifying the essential structural features for activity (the pharmacophore) and then systematically modifying the molecule to enhance its performance.

Identification of Key Structural Features for Desired Activity

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features necessary to ensure optimal interaction with a biological target wjgnet.com. For analogues of this compound, particularly as kinase inhibitors, the key pharmacophoric features can be identified:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors, a common interaction motif for binding to the hinge region of kinases frontiersin.org.

Hydrogen Bond Donors (HBD): The 5-amino group and the 3-hydroxyl group are primary hydrogen bond donors, crucial for anchoring the molecule in a binding pocket.

Aromatic/Hydrophobic Regions: The fused benzimidazole ring system and the peripheral phenyl ring provide flat, hydrophobic surfaces that can engage in favorable π–π stacking or hydrophobic interactions with nonpolar residues in the target protein nih.gov.

Computational pharmacophore modeling can be used to generate hypotheses based on a set of known active ligands (ligand-based) or the structure of the target protein (structure-based) mdpi.com. Such models typically include features like HBDs, HBAs, and hydrophobic centers, providing a 3D blueprint for designing new, potent analogues mdpi.com.

Strategies for Improving Potency and Selectivity

Once a pharmacophore is established, lead optimization focuses on refining the molecule to maximize its potency (how much of the drug is needed for an effect) and selectivity (how well it binds to the intended target versus off-targets). Several strategies are employed in the optimization of benzimidazole-based leads acs.orgnih.govresearchgate.netresearchgate.netacs.org:

Structure-Based Drug Design: When the 3D structure of the target protein is known, computational docking can be used to predict how newly designed analogues will bind. This allows for the rational addition or modification of functional groups to exploit specific interactions (e.g., adding a group to fill a hydrophobic pocket or form a new hydrogen bond) and improve binding affinity.

Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties. For example, the phenol group could be replaced with other hydrogen-bonding moieties, or the benzimidazole core could be swapped for a related heterocycle like a benzothiazole or imidazopyridine to improve properties like metabolic stability or selectivity wikipedia.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) build statistical models that correlate the 3D properties (steric, electrostatic) of a series of molecules with their biological activity mdpi.com. These models can then predict the activity of new, unsynthesized compounds, guiding the design process toward more potent analogues.

Scaffold Modification and Decoration: This involves making small, iterative changes to the core scaffold or its peripheral substituents. For benzimidazole derivatives, this could mean exploring different substitution patterns on the phenyl ring or adding various groups to the benzimidazole nitrogen to probe for new interactions and optimize pharmacokinetic profiles, such as oral bioavailability and metabolic half-life acs.org.

Through these iterative cycles of design, synthesis, and testing, initial hits like this compound can be optimized into highly potent and selective clinical candidates acs.orgresearchgate.net.

Mechanistic Investigations of 3 5 Amino 1h Benzoimidazol 2 Yl Phenol S Biological Actions

Molecular Target Identification and Validation

The molecular architecture of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol is characterized by three principal pharmacophoric features: a benzimidazole (B57391) core, a 5-amino group, and a 2-(3-hydroxyphenyl) substituent. These components create multiple opportunities for interactions with biological macromolecules. The 5-amino group is capable of acting as a significant hydrogen bond donor, which could anchor the molecule within the active site of a target protein. Concurrently, the phenol (B47542) group, with its hydroxyl moiety, serves as a classical hydrogen bond donor and acceptor; its specific spatial arrangement can be pivotal for binding affinity and specificity. The amalgamation of these functional groups suggests that benzimidazole derivatives are logical candidates for screening against a variety of biological targets, with a particular emphasis on protein kinases that are integral to cellular signaling pathways.

While direct studies on the specific binding sites for this compound are not available in the provided research, investigations into structurally analogous benzimidazole compounds offer valuable insights into potential molecular targets.

Protein Kinase Inhibition : Research centered on derivatives of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one has successfully identified Fibroblast growth factor receptor 1 (FGFR1) as a molecular target. nih.gov Given its crucial role in tumorigenesis, FGFR1 is considered an important target for the development of anticancer therapeutics. nih.gov The most effective compounds from this series, namely 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one and 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one, demonstrated inhibition of FGFR1 with IC50 values of 0.63 µM and 0.32 µM, respectively. nih.gov It is well-established that the phenol group in many kinase inhibitors can form essential hydrogen bonds with amino acid residues located in the enzyme's hinge region or other areas of the ATP-binding pocket.

α-Glucosidase Inhibition : Another class of benzimidazole derivatives, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, has been recognized as potent inhibitors of α-glucosidase, an enzyme critical to carbohydrate metabolism. nih.govacs.org To understand the binding mechanism, molecular docking studies were performed, which highlighted significant interactions with the enzyme's active site. These studies identified ASP214, GLU276, and ASP349 as the key catalytic residues involved in the binding of these inhibitors. nih.govacs.org

Table 1: Examples of Molecular Targets for Benzimidazole Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones | Fibroblast growth factor receptor 1 (FGFR1) | Inhibition with IC50 values as low as 0.32 µM. nih.gov |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | Potent inhibition with IC50 values ranging from 0.64 µM to 343.10 µM. nih.govacs.org |

A modern strategy in cancer therapy involves interfering with mitochondrial respiration to promote apoptosis, or programmed cell death. nih.gov The inhibition of the mitochondrial electron transport chain can result in an elevated production of reactive oxygen species (ROS), such as superoxide radicals (O2•−). nih.govnih.gov This overabundance of ROS can inflict oxidative damage upon vital cellular components like DNA, proteins, and lipids, thereby disrupting cellular homeostasis and culminating in cell death. nih.gov

Investigations have demonstrated that even partial inhibition of mitochondrial respiration can heighten the sensitivity of leukemia cells to anticancer agents that function through the generation of free radicals. nih.gov For instance, rotenone, a known specific inhibitor of mitochondrial electron transport complex I, has been shown to trigger cell cycle arrest and apoptosis. nih.govnih.gov Although there is no direct evidence from the search results linking this compound to this specific pathway, the overarching strategy of impeding mitochondrial electron transport to augment ROS levels is a validated anticancer mechanism that could potentially be leveraged by novel chemical entities. nih.gov

Biophysical Characterization of Ligand-Target Interactions

To fully elucidate a compound's mechanism of action, a rigorous biophysical analysis of its interaction with the intended molecular target is indispensable. reactionbiology.comelsevierpure.comresearchgate.net A suite of techniques is utilized to characterize these interactions at a molecular level, yielding critical data on binding affinity, kinetics, thermodynamics, and stoichiometry. reactionbiology.comresearchgate.net

Key biophysical methods employed in drug discovery include:

Isothermal Titration Calorimetry (ITC) : This technique provides a comprehensive thermodynamic profile of a binding event by directly measuring the associated heat changes. In a single experiment, ITC can determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be derived. researchgate.net

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that monitors molecular interactions in real-time. nih.govnih.gov It is particularly valuable for obtaining kinetic data, such as association (on-rate) and dissociation (off-rate) constants, which are used to calculate binding affinity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : As a powerful method for studying protein-ligand interactions in solution, NMR spectroscopy provides detailed structural and dynamic information. nih.govnih.gov Ligand-observed NMR experiments are often preferred in initial screenings due to their relative speed and lower protein consumption compared to protein-observed methods. nih.gov

Differential Scanning Fluorimetry (DSF) : Also known as the thermal shift assay, DSF assesses ligand binding by measuring changes in the thermal stability of a target protein. An increase in the protein's melting temperature upon the addition of a compound is indicative of a stabilizing binding interaction. nih.gov

Despite the importance of these methods for validating and optimizing potential drug candidates, specific biophysical data characterizing the interaction of this compound with any molecular target were not identified in the provided search results.

Cellular Assays for Mechanism of Action Studies

Cell-based assays are crucial for determining the biological activity of a compound. Cytotoxicity assays, which evaluate a compound's ability to induce cell death, serve as a primary screening tool. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a frequently used colorimetric method for quantifying cell viability. journalagent.com

Studies on various benzimidazole derivatives have consistently shown their cytotoxic effects against a range of cancer cell lines. journalagent.com For example, newly synthesized benzimidazole compounds have exhibited cytotoxic activity against human lung cancer (A549) and liver cancer (HepG2) cell lines. journalagent.com In a separate study, a panel of benzimidazole derivatives was tested against melanoma cell lines, with several compounds demonstrating potent toxicity, reflected by LC50 values below 10 µM. acs.org

Furthermore, FGFR1 inhibitors based on the 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one scaffold, which bear structural similarity to the title compound, displayed antiproliferative activity against the KG1 myeloma cell line. nih.gov The two most potent FGFR1 inhibitors identified in that study yielded IC50 values of 5.6 µM and 9.3 µM in this specific cell line. nih.gov

Table 2: Examples of Cytotoxicity of Benzimidazole Derivatives in Eukaryotic Cells

| Compound Class / Derivative | Cell Line | Assay | Endpoint | Result |

|---|---|---|---|---|

| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | KG1 (myeloma) | Antiproliferation | IC50 | 5.6 µM nih.gov |

| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | KG1 (myeloma) | Antiproliferation | IC50 | 9.3 µM nih.gov |

| Novel Benzimidazolium Salt | A549 (lung cancer), HepG2 (liver cancer) | MTT | Cytotoxicity | Demonstrated cytotoxic effects. journalagent.com |

| Novel 1H-benzo[d]imidazoles (BBZs) | Melanoma cell lines | Cytotoxicity | LC50 | < 10 µM acs.org |

Computational and Theoretical Chemistry Studies on 3 5 Amino 1h Benzoimidazol 2 Yl Phenol and Benzimidazole Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA), forming a stable complex. ijpsjournal.comdovepress.com This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action. ijpsjournal.comnih.gov

Molecular docking simulations are widely used to predict how benzimidazole (B57391) derivatives, such as 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, interact with various biological targets. These studies help in identifying potential lead compounds for drug development by estimating their binding affinity, typically expressed as a binding energy score (in kcal/mol). idaampublications.injbcpm.com

For instance, docking studies on benzimidazole derivatives have been performed against a range of important biological targets:

Enzymes: Benzimidazole scaffolds have been docked against enzymes like DNA gyrase and topoisomerase II, which are crucial for bacterial DNA replication, to evaluate their potential as antibacterial agents. ijpsjournal.comresearchgate.net Studies have also targeted key enzymes in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR) and protein kinases (CDK4/CycD1 and Aurora B), to assess anticancer activity. ukm.mynih.govresearchgate.net In the context of fungal infections, Candida species' 14-α demethylase (CYP51) has been a primary target. nih.govacs.org

DNA: The interaction of benzimidazole derivatives with DNA itself is another area of investigation, as these compounds can bind to DNA grooves, potentially interfering with replication and transcription processes. ijpsjournal.com

The results of these simulations predict the most stable binding poses of the ligands within the active sites of these targets. For example, studies on newly designed benzimidazole and triazole derivatives showed significant binding affinities for both DNA gyrase and human topoisomerase II, with some compounds exhibiting binding energies superior to standard drugs like ciprofloxacin and etoposide. ijpsjournal.com Similarly, docking of designed keto- and amino-benzimidazoles against wild-type and mutant EGFR revealed that compounds with sulfonyl substituents formed stable complexes with binding energies ranging from -7.8 to -8.4 kcal/mol. ukm.my

| Benzimidazole Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Keto-benzimidazoles (with sulfonyl substituents) | EGFR (wild-type) | -8.1 | ukm.my |

| Keto-benzimidazoles (with sulfonyl substituents) | EGFR (T790M mutant) | -8.4 | ukm.my |

| 2-Phenylbenzimidazole | Protein Kinase (PDB: 2W96) | -8.2 | nih.govresearchgate.net |

| Benzimidazole-thiadiazole hybrid (Compound 5f) | Candida CYP51 | -10.928 | nih.govacs.org |

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides | Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | -6.85 to -8.75 | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of ligand binding. nih.gov In studies of phenol-substituted benzimidazoles, O—H⋯N and O—H⋯O hydrogen bonds are commonly observed, often forming chain-like structures in the solid state. nih.govdoaj.org Docking analyses consistently highlight the role of hydrogen bonding between the benzimidazole core, particularly its nitrogen atoms and substituents, and amino acid residues in the active site of target proteins. ukm.my For example, in the active site of Candida CYP51, a hydrogen bond was observed between the hydrogen at the 1-position of the benzimidazole ring and the amino acid Met508. nih.govacs.org

π-π Stacking: Aromatic systems like the benzimidazole ring are capable of engaging in π-π stacking interactions, which are important for stabilizing protein-ligand complexes. nih.gov These interactions occur between the electron-rich π-systems of the benzimidazole and aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the receptor's binding pocket. rsc.org The planar structure of the benzimidazole moiety facilitates this type of stacking. rsc.org The significance of π-π interactions has been recognized to the extent that augmenting docking scoring functions with π-π interaction energies can improve the accuracy of binding affinity predictions for benzimidazole inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like this compound. These methods can elucidate electronic structure, reactivity, and conformational preferences. acs.orgrsc.org

Analysis of the electronic structure of benzimidazole derivatives helps in predicting their chemical reactivity and physical properties. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govacs.org For a series of benzimidazole-thiadiazole hybrids, the compound with the lowest energy gap was found to be the most chemically reactive and showed the highest antibacterial and antifungal activity. nih.govacs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for understanding and predicting sites of intermolecular interactions, including hydrogen bonding. rsc.orgrsc.org

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to quantify and compare the reactivity of different derivatives. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity | Reference |

|---|---|---|---|---|---|

| 5c | -6.125 | -2.369 | 3.756 | Less Reactive / More Stable | acs.org |

| 5h | -5.839 | -2.422 | 3.417 | More Reactive | acs.org |

The benzimidazole ring system can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms (annular prototropic tautomerism). nih.govnih.gov The relative stability of these tautomers can influence the molecule's binding mode and biological activity. Quantum chemical calculations can predict the energies of different tautomers and conformers, helping to identify the most stable forms. For related heterocyclic systems like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, both NMR spectroscopy and X-ray crystallography have been used alongside computational methods to study this phenomenon. nih.govnih.gov The crystallographic analysis of one derivative confirmed that the hydrogen atom was located on a specific nitrogen, favoring one tautomeric form in the solid state. nih.gov Such studies are essential for understanding which form of the molecule is likely to be present under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead structures. nih.govmdpi.com

For benzimidazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.govacs.orgacs.org These models generate 3D contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity.

Key findings from QSAR studies on benzimidazole derivatives include:

For angiotensin II AT1 receptor antagonists, QSAR models highlighted the importance of lipophilicity and hydrogen bonding at specific positions of the benzimidazole ring for good antagonistic activity. nih.gov

In a study of HCV NS5B polymerase inhibitors, QSAR models accurately predicted the inhibitory activity of a diverse set of compounds and provided clues for further optimization, such as the need for hydrogen bond donor and acceptor groups at the 5-position of an associated indole ring. acs.orgacs.org

QSAR analysis of N-substituted benzimidazole derived carboxamides helped to correlate their chemical and physical properties with their antioxidative activity. nih.gov

These models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally (using a test set of compounds, r²_pred) to ensure their predictive power. nih.govmdpi.com Successful QSAR models serve as powerful predictive tools in the rational design of more potent benzimidazole-based therapeutic agents. acs.org

3D-QSAR Modeling for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal for understanding how the chemical structure of a compound influences its biological activity. For the benzimidazole class of compounds, 3D-QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. These models provide a quantitative correlation between the physicochemical properties of the compounds and their potency, guiding the design of new, more effective derivatives.

Detailed research findings from various studies on benzimidazole derivatives highlight the utility of this approach. For instance, in a study targeting the Hepatitis C virus (HCV) NS5B polymerase, both ligand-based and receptor-based 3D-QSAR models were constructed. nih.gov The ligand-based models, which rely on the alignment of the compounds themselves, proved superior, with Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models yielding high cross-validated correlation coefficients (q²) of 0.630 and 0.668, respectively. nih.gov These models were validated with a diverse test set and provided reliable guidance for optimizing the benzimidazole structure for better inhibitory activity. nih.gov

Similarly, 3D-QSAR models have been applied to benzimidazole derivatives targeting other proteins. Studies on JNK3 inhibitors, which are potential neuroprotective agents, resulted in predictive CoMFA (q²=0.795) and CoMSIA (q²=0.700) models. nih.gov For a series of 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR), a 3D-QSAR model based on a pharmacophore hypothesis yielded a robust model with a high correlation coefficient (R²) of 0.8974 for the training set and good predictive power (Q²) of 0.7559 for the test set. tandfonline.com These models help researchers interpret how steric, electrostatic, and hydrogen-bonding features contribute to the biological activity, as visualized through contour maps. nih.gov

Table 1: Statistical Results of 3D-QSAR Studies on Benzimidazole Derivatives Data sourced from multiple studies.

| Target | Model Type | q² (or r²cv) | r² (or r²ncv) | Predictive r² (or Q²) | Source |

|---|---|---|---|---|---|

| HCV NS5B Polymerase | CoMFA (Ligand-based) | 0.630 | - | 0.734 | nih.gov |

| HCV NS5B Polymerase | CoMSIA (Ligand-based) | 0.668 | - | 0.800 | nih.gov |

| JNK3 | CoMFA | 0.795 | 0.931 | - | nih.gov |

| JNK3 | CoMSIA | 0.700 | 0.937 | - | nih.gov |

| FXR Agonists | Atom-based 3D-QSAR | - | 0.8974 | 0.7559 | tandfonline.com |

| Angiotensin II-AT1 Receptor | CoMFA | 0.613 | 0.886 | 0.714 | researchgate.net |

| Angiotensin II-AT1 Receptor | CoMSIA | 0.622 | 0.859 | 0.549 | researchgate.net |

Computational ADME Property Predictions for Research Guidance

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.govisca.me In silico ADME predictions for benzimidazole derivatives serve as an essential guide, helping to prioritize compounds with favorable drug-like properties for further development. nih.govtandfonline.com

Computational tools and web servers are frequently used to predict key ADME parameters. nih.govisca.me These predictions often assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which relates properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to oral bioavailability. nih.govmdpi.com For example, a study on new 2-(4-(methylsulfonyl) phenyl) benzimidazoles found that most of the synthesized compounds adhered to Lipinski's rule, suggesting good potential for oral absorption. nih.gov

Other important predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with metabolic enzymes like cytochrome P450, and potential toxicity. isca.menih.gov The "BOILED-Egg" model is a graphical method used to predict passive GI absorption and BBB penetration based on lipophilicity and polarity. isca.me Computational studies on various benzimidazole series have shown that these compounds are generally predicted to have good oral bioavailability. isca.meresearchgate.net However, some predictions may also highlight potential liabilities, such as predicted carcinogenicity or hepatotoxicity, which require experimental validation. isca.me

Table 2: Predicted ADME and Drug-Likeness Properties for Selected Benzimidazole Derivatives This table presents a representative set of predicted properties based on computational models described in the literature.

| Property | Predicted Value/Classification | Significance | Source |

|---|---|---|---|

| Lipinski's Rule Compliance | Generally compliant | Suggests good oral bioavailability | nih.gov |

| Molecular Weight | Typically < 500 g/mol | Favorable for absorption | nih.govnih.gov |

| log P (Lipophilicity) | Typically < 5 | Balanced solubility for membrane permeation | nih.govmdpi.com |

| Gastrointestinal Absorption | High | Indicates good absorption from the gut | isca.menih.gov |

| Blood-Brain Barrier (BBB) Permeation | Variable (often predicted as permeable) | Ability to affect the Central Nervous System (CNS) | isca.me |

| P-glycoprotein (P-gp) Substrate | Often predicted as substrate | Can influence drug distribution and efflux | isca.me |

| Toxicity | Generally predicted as non-mutagenic | Early assessment of safety profile | researchgate.net |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of a ligand-protein complex over time at an atomic level. semanticscholar.org For benzimidazole derivatives, MD simulations are used to validate docking poses, assess the stability of the complex, and analyze the key interactions that anchor the compound in the binding site of its target protein. tandfonline.comresearchgate.netrsc.org

The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation period. researchgate.net A stable RMSD plot suggests that the ligand remains securely bound in the active site. researchgate.netrsc.org Another metric, the root-mean-square fluctuation (RMSF), reveals the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence. researchgate.net

MD simulations have been instrumental in understanding the mechanism of action for various benzimidazole derivatives. In a study of benzimidazole-thiazole derivatives as COX-2 inhibitors, 100-nanosecond simulations supported the docking results and confirmed the potential of the compounds to act as potent inhibitors. rsc.org Similarly, simulations of benzimidazole derivatives targeting the LasR protein in Pseudomonas aeruginosa revealed that the inhibitors induced instability in the protein's functional dimeric form. nih.gov These dynamic analyses provide crucial insights that go beyond the static picture offered by molecular docking, helping to explain the basis of a compound's biological activity and guiding further optimization. tandfonline.comscispace.com

Table 3: Summary of Molecular Dynamics (MD) Simulation Studies on Benzimidazole Derivatives This table summarizes the objectives and key findings from MD simulations involving benzimidazole compounds.

| Target Protein | Simulation Duration | Key Findings | Source |

|---|---|---|---|

| COX-2 | 100 ns | Confirmed stability of docking poses and suggested potent inhibitory potential. | rsc.org |

| Leishmania mexicana TIM | - | Predicted the stability of the protein-ligand complex. | researchgate.net |

| Various Cancer Targets | - | Explored the stability of target-compound complexes to identify binding potential. | tandfonline.com |

| Pseudomonas aeruginosa LasR | - | Showed that inhibitors induce instability and dissociation of the protein's dimeric form. | nih.gov |

| Dopamine D2 Receptor (DRD2) | - | Explored receptor-ligand interactions and properties of the binding site. | scispace.com |

| HSP90 | - | Demonstrated remarkable stability of ligand-protein complexes, confirming binding. | mdpi.com |

Preclinical Investigations and Drug Discovery Applications of 3 5 Amino 1h Benzoimidazol 2 Yl Phenol in Disease Models

In Vitro Efficacy Assessments

In vitro studies are foundational in drug discovery, providing the initial assessment of a compound's biological activity in a controlled, non-living system. These assays are crucial for determining pharmacological effects and mechanisms of action at the cellular and molecular level.

Cell-Based Assays for Pharmacological Activity (e.g., α-glucosidase inhibition, carbonic anhydrase inhibition, antimicrobial activity, antiproliferative activity)

Cell-based assays offer a biologically relevant context to screen for compounds with potential therapeutic effects. nuvisan.com While direct experimental data for 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol is limited in the reviewed literature, the broader class of benzimidazole (B57391) and phenol (B47542) derivatives has demonstrated significant activity across several pharmacological targets.

α-Glucosidase Inhibition: Inhibitors of α-glucosidase are a therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and absorption. jbums.org A study on a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which share the 5-amino-benzimidazole core, revealed them to be excellent inhibitors of α-glucosidase, with IC50 values ranging from 0.64 µM to 343.10 µM, significantly more potent than the standard drug acarbose (IC50 of 873.34 µM). nih.govresearchgate.netnih.gov This suggests that the 5-amino-benzimidazole scaffold is a promising pharmacophore for designing potent α-glucosidase inhibitors.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in numerous physiological and pathological processes, making them an important drug target. tandfonline.comnih.gov Phenols, in particular, are a known class of CA inhibitors. mdpi.com Research on new phenolic Mannich bases incorporating a benzimidazole structure showed moderate inhibitory properties against human carbonic anhydrase isoforms hCA I and hCA II. tandfonline.comnih.gov For instance, derivatives of 4-(1H-benzimidazol-2-yl)phenol demonstrated inhibition of hCA I (18–26%) and hCA II (7–25%) at a 10µM concentration. tandfonline.com The phenol hydroxyl group is considered a key "zinc–water binding group" for this inhibitory activity. unifi.it

Antimicrobial Activity: The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents, and benzimidazole has emerged as a critical pharmacophore in this area. ijrti.org Various derivatives have shown significant in vitro antibacterial and antifungal activity. For example, metal complexes of a related compound, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, displayed significant activity against E. coli, S. aureus, C. albicans, and A. niger. nih.govepa.gov Other studies have highlighted that substitutions on the benzimidazole ring can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL. nih.gov Phenolic compounds also contribute to antimicrobial effects by disrupting bacterial cell walls and interfering with DNA replication or enzyme production. mdpi.com

Antiproliferative Activity: The benzimidazole structure is a component of several anticancer agents, and its derivatives are frequently investigated for antiproliferative effects. The antiproliferative activity of these compounds is often linked to their ability to inhibit various kinases or interfere with DNA. Studies on different series of substituted benzimidazoles have demonstrated potent cytotoxicity against various human cancer cell lines. For instance, certain derivatives have shown high potency against breast adenocarcinoma (MCF7), with IC50 values significantly lower than the standard drug 5-fluorouracil. d-nb.info Other research has identified benzimidazole compounds active against triple-negative breast cancer cells (MDA-MB-468) and human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. ias.ac.innih.gov

Interactive Table: In Vitro Activity of Related Benzimidazole Derivatives

| Compound Class/Derivative | Assay | Target/Organism | Activity (IC50 / MIC) | Reference |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase Inhibition | α-Glucosidase Enzyme | 0.64 - 343.10 µM | nih.govresearchgate.netnih.gov |

| Phenolic Mannich bases of 4-(1H-benzimidazol-2-yl)phenol | Carbonic Anhydrase Inhibition | hCA I / hCA II | 18-26% / 7-25% Inhibition | tandfonline.com |

| N-((1H-benzoimidazol-2-yl)methyl) derivatives | Antibacterial | B. subtilis, E. coli, etc. | Significant Activity | ijrti.org |